2-(2,3,6-Trichlorophenyl)quinoline 2-(2,3,6-Trichlorophenyl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17263279
InChI: InChI=1S/C15H8Cl3N/c16-10-6-7-11(17)15(18)14(10)13-8-5-9-3-1-2-4-12(9)19-13/h1-8H
SMILES:
Molecular Formula: C15H8Cl3N
Molecular Weight: 308.6 g/mol

2-(2,3,6-Trichlorophenyl)quinoline

CAS No.:

Cat. No.: VC17263279

Molecular Formula: C15H8Cl3N

Molecular Weight: 308.6 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3,6-Trichlorophenyl)quinoline -

Specification

Molecular Formula C15H8Cl3N
Molecular Weight 308.6 g/mol
IUPAC Name 2-(2,3,6-trichlorophenyl)quinoline
Standard InChI InChI=1S/C15H8Cl3N/c16-10-6-7-11(17)15(18)14(10)13-8-5-9-3-1-2-4-12(9)19-13/h1-8H
Standard InChI Key ZVFMKNVVUZGTLY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)C3=C(C=CC(=C3Cl)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

2-(2,3,6-Trichlorophenyl)quinoline exhibits conflicting molecular formula reports across sources, complicating its precise characterization (Table 1).

Table 1: Reported Molecular Formulas and Weights

SourceMolecular FormulaMolecular Weight (g/mol)
VulcanchemC₁₅H₈Cl₃N308.6
Alternative reportsC₁₃H₇Cl₃N295.56

The discrepancy may arise from structural isomerism or variations in synthetic routes, such as differing chlorination patterns or byproduct formation during synthesis. The quinoline core consists of a benzene ring fused to a pyridine ring, while the 2,3,6-trichlorophenyl substituent introduces steric hindrance and electronic effects that influence reactivity .

Spectroscopic Properties

While specific spectroscopic data for 2-(2,3,6-Trichlorophenyl)quinoline are unavailable, analogous chloroquinolines exhibit distinct UV-Vis absorption bands near 270–320 nm due to π→π* transitions in the aromatic system . NMR spectra of similar compounds show characteristic signals for quinoline protons at δ 7.5–9.0 ppm and chlorine-substituted aromatic protons upfield at δ 7.0–7.4 ppm .

Synthetic Methodologies

Direct Synthesis Pathways

No explicit synthesis protocols for 2-(2,3,6-Trichlorophenyl)quinoline are documented, but related chlorophenylquinolines are typically synthesized via:

  • Friedländer annulation: Condensation of 2-aminobenzophenones with ketones in acidic conditions .

  • Vilsmeier-Haack reaction: Formylation of acetanilide derivatives followed by cyclization .

The trichlorophenyl group may be introduced via electrophilic aromatic substitution or Suzuki-Miyaura coupling, though chlorination conditions must avoid over-halogenation .

Patent-Based Approaches

US4772747A describes a route to 2,4,6-trichlorophenylhydrazine, a potential precursor for chlorophenylquinolines . Key steps include:

  • Chlorination of N-anilinodicarboximide: Phthalic anhydride reacts with phenylhydrazine to form intermediates, which are chlorinated to yield N-(2,4,6-trichloroanilino)dicarboximide .

  • Base-mediated liberation: Treatment with amines (e.g., butylamine) releases 2,4,6-trichlorophenylhydrazine, which could undergo cyclization to form quinoline derivatives .

Biological Activities and Mechanisms

Compound ClassActivityMechanismIC₅₀/EC₅₀
StyrylquinolinesAntimalarialTubulin polymerization inhibition0.026–0.102 μM
Tetrazoloquinolines Anti-inflammatoryCOX-2 inhibition0.026 μM
Pyranoquinolines Anticancer (TNF-α/IL-6 suppression)Cytokine inhibition in hPBMC4c: 82% inhibition

For 2-(2,3,6-Trichlorophenyl)quinoline, the trichlorophenyl group may enhance membrane permeability and target binding via hydrophobic interactions, while the quinoline core could intercalate DNA or inhibit metalloenzymes.

Hypothesized Therapeutic Targets

  • Antimicrobial Activity: Chloroquinolines disrupt microbial cell membranes and inhibit DNA gyrase .

  • Anticancer Potential: Chlorine atoms may enhance topoisomerase inhibition, as seen in camptothecin analogs.

  • Anti-inflammatory Effects: COX-2 selectivity is plausible due to steric complementarity with the enzyme’s active site .

Research Gaps and Future Directions

Characterization Challenges

The molecular formula discrepancy underscores the need for high-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction studies to resolve structural ambiguities.

Biological Screening Priorities

  • In vitro assays: Test against Plasmodium falciparum (antimalarial), Staphylococcus aureus (antibacterial), and MCF-7 cells (anticancer) .

  • ADMET profiling: Assess metabolic stability in liver microsomes and plasma protein binding.

Synthetic Optimization

  • Catalyst screening: Evaluate heterogeneous catalysts (e.g., zeolites) to improve chlorination regioselectivity .

  • Green chemistry approaches: Replace chlorinated solvents with ionic liquids to reduce environmental impact .

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